(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol
Overview
Description
“(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Scientific Research Applications
Crystallographic and Structural Studies
- Crystal Structure Analysis : The compound's utility in crystallography is evident in studies like the formation of yellow crystalline solids from its reaction with other chemicals, leading to novel structures such as a "U" conformation in the solid state (Liu et al., 2005). Another study involved synthesizing and characterizing a similar compound with X-ray diffraction, establishing its structure (Cao et al., 2010).
Synthesis and Reactivity
- Ultrasonics Promoted Synthesis : A study demonstrates the synthesis of dihydropyrazole derivatives under sonication conditions in ethanol or methanol, offering a simpler and faster alternative to existing methodologies (Trilleras et al., 2013).
- Synthesis of Derivatives : Research includes the synthesis of various derivatives from this compound, providing a pathway to create biologically active compounds with potential applications in pharmaceuticals and agrochemicals (Kumar et al., 2012), (Vyas et al., 2012).
Biological Activities
- Antimicrobial Activity : Some derivatives have been shown to possess significant antimicrobial properties, making them potential candidates for drug development (Wang et al., 2015), (Patel, 2018).
Material Science Applications
- Corrosion Inhibition : Compounds synthesized from this chemical show potential as corrosion inhibitors for metals in acidic solutions, which could be significant for industrial applications (Yadav et al., 2015).
properties
IUPAC Name |
(1-methyl-3-phenylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAIFNHWQVDCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654234 | |
Record name | (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol | |
CAS RN |
499770-87-5 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499770-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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